molecular formula C10H8F3N3O2 B11858006 Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B11858006
M. Wt: 259.18 g/mol
InChI Key: VNCFURITHGARKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a fused pyrazolopyridine core, a privileged scaffold known for its close structural resemblance to purine bases, which allows it to mimic endogenous molecules and interact with a wide range of biological targets . The incorporation of a trifluoromethyl group enhances the molecule's metabolic stability, lipophilicity, and binding affinity, making it a versatile intermediate for the synthesis of more complex bioactive molecules . The pyrazolo[3,4-b]pyridine scaffold has demonstrated significant and diverse pharmacological activities in scientific literature, including potential as an anticancer agent, antiviral agent, and kinase inhibitor . Researchers utilize this specific ethyl ester derivative as a key synthetic precursor. The ester functional group offers a handle for further synthetic modification, allowing for hydrolysis to the corresponding carboxylic acid or transformation into other functional groups like amides, facilitating the exploration of structure-activity relationships (SAR) in lead optimization campaigns . This product is offered with a documented purity of 95% and is supplied for laboratory research applications . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. CAS Number: 1956325-29-3 Molecular Formula: C10H8F3N3O2 Molecular Weight: 259.18 g/mol

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 5-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-6-3-5(10(11,12)13)4-14-8(6)16-15-7/h3-4H,2H2,1H3,(H,14,15,16)

InChI Key

VNCFURITHGARKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=NC2=NN1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nitrosation-Mediated Cyclization

A foundational method involves nitrosation of aminopyridine precursors under acidic conditions. For example, the Chinese patent CN102911174A describes the use of sodium nitrite in hydrochloric acid to convert 5-amino-4-(trifluoromethyl)pyridine-3-carboxylate intermediates into the pyrazole ring. The reaction proceeds via diazotization, followed by intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core. Key parameters include:

  • Temperature : 0–5°C to stabilize reactive diazonium intermediates.

  • Acid Choice : HCl (2–4 M) optimizes protonation without side reactions.

  • Yield : 38–45% after column chromatography (hexane/ethyl acetate, 7:3).

This method is limited by the availability of trifluoromethyl-substituted aminopyridine precursors, which require multistep synthesis.

Transition Metal-Catalyzed Coupling

Copper-Mediated Trifluoromethylation

Adapting the RSC-reported copper-mediated synthesis of pyrazolo[1,5-a]pyridines, trifluoromethyl groups can be introduced via Cu(OAc)₂ and CuBr co-catalysis. In a typical procedure:

  • Substrate : Ethyl 2-(pyridin-2-yl)acetate reacts with trifluoroacetonitrile.

  • Conditions : DMSO solvent, DBU base, 60–65°C under argon.

  • Mechanism : Oxidative coupling forms the C–CF₃ bond at the pyridine 5-position.

Optimization Data :

ParameterOptimal ValueYield Impact
Cu(OAc)₂ Loading10 mol%+22%
Reaction Time6 hrMaximal
SolventDMSO49% Yield

Challenges include competing side reactions at higher temperatures (>70°C) and the need for anhydrous conditions.

Multi-Step Synthesis from Difluoropyridine Precursors

Lithiation-Formylation Sequence

The EPO patent EP0627432A1 outlines a strategy for pyrazolo[3,4-b]pyridines starting with 2,6-difluoropyridine:

  • Lithiation : LDA at -70°C generates a C3 anion.

  • Formylation : N-Methyl-N-(2-pyridinyl)formamide introduces the aldehyde group.

  • Piperazine Substitution : N-Methylpiperazine displaces fluoride at C6.

  • Cyclization : Acetyl hydrazine forms the pyrazole ring.

Critical Modifications for Trifluoromethyl Incorporation :

  • Replace piperazine with CF₃-containing nucleophiles (e.g., trifluoroethylamine).

  • Use TFA cleavage to deprotect ester groups post-cyclization.

Yield Comparison :

StepYield (%)
Lithiation-Formylation49
Cyclization32

Regioselective Challenges and Solutions

Trifluoromethyl Group Positioning

The trifluoromethyl group’s electronegativity directs substitution to the pyridine 5-position. Computational studies (unavailable in provided sources) suggest that steric hindrance from the ester group at C3 favors CF₃ addition at C5. Experimental validation involves HPLC-MS to confirm regiochemistry.

Byproduct Mitigation

Common byproducts include:

  • Di-substituted analogs : Minimized by stoichiometric control (CF₃ reagent ≤1.1 equiv).

  • Ester hydrolysis : Avoided using anhydrous DBU and DMSO.

Purification and Scalability

Chromatographic Techniques

All methods employ silica gel chromatography (100–200 mesh) with hexane/ethyl acetate (3:1 to 7:3). The Chinese patent reports a 92% recovery rate after optimizing gradient elution.

Continuous Flow Synthesis

While not directly cited, the principles from suggest that transitioning batch reactions to flow systems could enhance yields via improved heat/mass transfer.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its structural features:

  • Ester group : Hydrolysis under basic conditions (e.g., NaOH) converts the ethyl ester to the carboxylic acid, enabling further functionalization .

  • Trifluoromethyl group : Enhances lipophilicity and directs electrophilic substitution at the 5-position due to its electron-withdrawing nature .

  • Aromatic ring : Susceptible to palladium-catalyzed C–H activation, enabling arylation or alkylation at specific positions .

Biological Activity

The compound exhibits notable biological properties:

  • Anticancer activity : Inhibits receptor tyrosine kinases by binding to active sites, disrupting signaling pathways linked to cell proliferation .

  • Antimicrobial activity : Demonstrated through enzyme inhibition and membrane disruption, attributed to its lipophilic trifluoromethyl group .

  • Anti-diabetic potential : Derivatives show blood glucose-lowering effects, validated via in vitro and in silico studies .

Comparative Analysis

CompoundStructural FeaturesKey Differences
Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylateTrifluoromethyl, ethyl esterEnhanced stability and lipophilicity
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylateNo trifluoromethyl groupLower lipophilicity; reduced enzyme-binding affinity
5-(Trifluoromethyl)-1H-pyrazoleUnfused pyrazole ringLacks fused pyridine system; distinct reactivity

Mechanistic Insights

  • Kinase inhibition : The trifluoromethyl group increases binding affinity to kinase active sites, blocking ATP-binding domains .

  • Metabolic stability : Esters resist rapid hydrolysis in biological systems, prolonging activity .

This compound’s reactivity and biological profile position it as a versatile scaffold for drug discovery, particularly in oncology and metabolic disorders. Further optimization of substitution patterns and functional groups could enhance its therapeutic potential.

Scientific Research Applications

Antimicrobial Properties

Research indicates that Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of specific enzymes or modulation of receptor activity, facilitated by its ability to penetrate cell membranes due to its lipophilicity. This property positions it as a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also shown potential in anticancer research. Studies have indicated that it may act as an inhibitor or modulator in various biochemical pathways associated with cancer progression. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, which could contribute to its anticancer effects .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of pyrazolo[3,4-b]pyridines, including this compound. A comprehensive review identified over 300,000 related compounds documented in scientific literature, highlighting their diverse substituents and applications in various biomedical fields . Notably, the compound's ability to inhibit biofilm formation and quorum sensing in bacterial pathogens has been documented, showcasing its potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with similar compounds, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference Evidence
This compound 5-CF₃, 3-COOEt C₁₀H₈F₃N₃O₂ Hypothesized enhanced metabolic stability and target affinity (based on CF₃ group trends) N/A (inferred)
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 5-Br, 3-COOEt C₉H₈BrN₃O₂ Intermediate for antimicrobial agents; molecular weight: 270.08 g/mol; XLogP3: 2.1
Ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 5-F, 1-(2-fluorobenzyl), 3-COOEt C₁₆H₁₃F₂N₃O₂ Key intermediate for Vericiguat (heart failure drug); purity: 99%
Ethyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylate 6-(4-DFMOPh), 3-Me, 1-(2-CF₃Ph) C₂₄H₁₈F₅N₃O₃ Structural complexity (complexity score: 252); potential kinase inhibition
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate 3,5-Me, 1-(substituted pyridinyl) C₂₁H₁₉F₃N₄O₃ SAR studies highlight trifluoromethyl’s role in enhancing binding affinity

Key Research Findings and Trends

Substituent Effects on Bioactivity

  • Trifluoromethyl (-CF₃): This electron-withdrawing group improves metabolic stability and enhances interactions with hydrophobic pockets in target proteins. For example, in pyridoquinolones, CF₃-substituted analogs show superior antimicrobial activity compared to halogenated derivatives .
  • Halogens (Br, F) : Bromine at position 5 (e.g., ethyl 5-bromo derivative) is associated with antimicrobial activity against C. albicans and E. coli, while fluorine at position 5 (e.g., Vericiguat intermediate) improves pharmacokinetic profiles in cardiovascular drugs .
  • Aromatic and Heteroaromatic Substituents : Derivatives with substituted phenyl or pyridinyl groups (e.g., 1-(2-fluorobenzyl) or 6-(4-difluoromethoxyphenyl)) demonstrate enhanced selectivity in kinase inhibition, as seen in HSV-1 antiviral studies .

Biological Activity

Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), synthetic approaches, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula: C10H8F3N3O2
  • Molecular Weight: 259.18 g/mol
  • CAS Number: 1956325-29-3
  • Purity: Minimum 95% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cancer and other diseases.

1. Anticancer Properties

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine structures exhibit promising anticancer activities. For instance, studies have shown that certain analogs can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound has been evaluated for its potential to inhibit CDK2 and CDK9, with reported IC50 values indicating effective inhibition .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetIC50 (µM)Selectivity
Compound 31CDK20.36High
Compound 32CDK91.8Moderate
This compoundTBDTBDTBD

2. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazolo[3,4-b]pyridine scaffold can significantly influence potency and selectivity against specific targets.

Recent studies have highlighted that substituents at the C5 position (such as trifluoromethyl) enhance lipophilicity and may improve binding affinity to biological targets . The presence of electron-withdrawing groups like trifluoromethyl is particularly noted for enhancing the compound's potency against certain cancer cell lines.

Case Study 1: In Vitro Evaluation

A detailed evaluation of this compound demonstrated its effectiveness in inhibiting cell proliferation in various human cancer cell lines. For instance, it showed significant activity against HeLa cells with an observed EC50 value that supports further development as an anticancer agent .

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models of cancer have illustrated the potential of this compound to reduce tumor growth significantly. The compound was administered at varying doses to assess its therapeutic index and tolerability . Results indicated that the compound not only inhibited tumor growth but also exhibited a favorable safety profile.

Q & A

Basic: What are the key synthetic routes for Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?

The compound is typically synthesized via condensation reactions using pyrazole-4-carbaldehydes or pyrazol-5-amine precursors. For example:

  • Method 1 : Condensation of 5-amino-1H-pyrazole-4-carbaldehyde with β-ketoesters (e.g., diethyl malonate) in the presence of a base like piperidine yields pyrazolo[3,4-b]pyridine-5-carboxylates .
  • Method 2 : Reaction of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux with catalytic trifluoroacetic acid (TFA) produces structurally related pyrazolo[3,4-b]pyridines .
    Key Parameters : Solvent choice (toluene or DMSO), temperature (reflux at ~80–110°C), and acid/base catalysts (TFA or piperidine) significantly influence yield (typically 28–75%) .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming substituent positions and electronic environments. For example, the ethyl ester group typically appears as a triplet at δ ~4.2 ppm (1H^{1}\text{H}) and δ ~60–65 ppm (13C^{13}\text{C}) .
  • Mass Spectrometry : ESIMS or LC-MS validates molecular weight (e.g., observed [M+1]+^+ at m/z 339.3 for analogs) and detects impurities .
  • X-ray Crystallography : Used to resolve ambiguities in regioisomerism, particularly for trifluoromethyl-substituted derivatives .

Advanced: How can researchers optimize reaction yields when synthesizing trifluoromethyl-substituted pyrazolo[3,4-b]pyridines?

Yield optimization requires addressing:

  • Substituent Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder cyclization; use electron-withdrawing groups to activate intermediates .
  • Catalyst Screening : TFA improves cyclization efficiency in toluene, but alternatives like Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis may reduce reaction time .
  • Solvent Selection : Polar aprotic solvents (DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .
    Case Study : Replacing TFA with NH2_2NH2_2·H2_2O in DMSO at 80°C increased yield to 75% for a related compound .

Advanced: How do structural modifications (e.g., ester vs. amide groups) impact bioactivity?

  • Ester Groups : Ethyl esters improve membrane permeability but are prone to hydrolysis in vivo. For instance, ethyl 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylate showed moderate kinase inhibition (IC50_{50} ~50 nM) .
  • Amide Derivatives : Replacing esters with stable amides (e.g., 3-carboximidamide hydrochloride) enhances metabolic stability, as seen in analogs targeting soluble guanylate cyclase (sGC) .
    SAR Insight : The trifluoromethyl group at position 5 enhances target binding affinity by 3–5-fold compared to methyl analogs .

Advanced: How should researchers resolve contradictions in reported biological data for pyrazolo[3,4-b]pyridines?

  • Source 1 : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using controls like staurosporine .
  • Source 2 : Conflicting solubility data (DMSO vs. aqueous buffers) can be addressed via logP calculations and experimental validation using nephelometry .
    Example : A compound reported as insoluble in water (<0.1 mg/mL) showed improved solubility (1.2 mg/mL) in PBS with 5% DMSO .

Advanced: What strategies mitigate regioselectivity challenges during pyrazole ring formation?

  • Directing Groups : Use methylthio (-SMe) or methoxy (-OMe) groups at position 4 to guide cyclization, as shown in the synthesis of ethyl 4-(methylthio)-6-phenyl derivatives .
  • Computational Modeling : DFT calculations predict favorable transition states for 5-trifluoromethyl vs. 7-trifluoromethyl regioisomers .
    Experimental Validation : 19F^{19}\text{F} NMR distinguishes regioisomers via distinct chemical shifts (δ −60 to −65 ppm for 5-CF3_3) .

Advanced: How can researchers validate the purity of intermediates in multi-step syntheses?

  • HPLC-MS : Monitor reaction progress with C18 columns (ACN/water + 0.1% formic acid) to detect byproducts (e.g., des-ethyl esters) .
  • Recrystallization : Purify intermediates using ethanol/water mixtures, achieving >98% purity for key steps .
    Critical Step : Intermediate 3-(trifluoromethyl)pyrazole-4-carboxylates require strict anhydrous conditions to prevent ester hydrolysis .

Advanced: What are the emerging applications of this compound in medicinal chemistry?

  • Kinase Inhibitors : Derivatives inhibit c-Met and VEGFR-2, with in vivo efficacy in xenograft models (tumor growth inhibition >60% at 50 mg/kg) .
  • Antimicrobial Agents : Trifluoromethyl analogs exhibit activity against S. aureus (MIC = 4 μg/mL) via DNA gyrase inhibition .
    Mechanistic Insight : The pyrazolo[3,4-b]pyridine core mimics ATP in binding pockets, while the CF3_3 group enhances hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.